2-Tert-butyl-3-cyclopropoxypyridin-4-amine
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Overview
Description
2-Tert-butyl-3-cyclopropoxypyridin-4-amine is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a tert-butyl group at the second position, a cyclopropoxy group at the third position, and an amine group at the fourth position of the pyridine ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tert-butyl-3-cyclopropoxypyridin-4-amine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the Suzuki–Miyaura coupling reaction is often employed to form the carbon-carbon bonds necessary for the pyridine ring . This reaction typically requires a palladium catalyst and a boron reagent under mild conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Tert-butyl-3-cyclopropoxypyridin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
2-Tert-butyl-3-cyclopropoxypyridin-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-Tert-butyl-3-cyclopropoxypyridin-4-amine exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-Tert-butyl-3-cyclopropoxypyridin-4-amine is unique due to its specific substitution pattern on the pyridine ring. The presence of both the tert-butyl and cyclopropoxy groups imparts distinct chemical and biological properties, differentiating it from other similar compounds.
Properties
Molecular Formula |
C12H18N2O |
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Molecular Weight |
206.28 g/mol |
IUPAC Name |
2-tert-butyl-3-cyclopropyloxypyridin-4-amine |
InChI |
InChI=1S/C12H18N2O/c1-12(2,3)11-10(15-8-4-5-8)9(13)6-7-14-11/h6-8H,4-5H2,1-3H3,(H2,13,14) |
InChI Key |
NPMOUHZYBJYXOU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NC=CC(=C1OC2CC2)N |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.